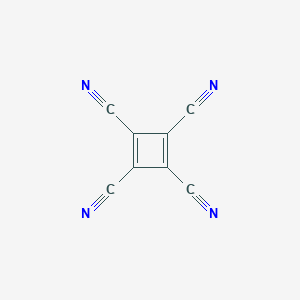
Dimercaptothiazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimercaptothiazol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimercaptothiazol can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfur and nitrogen sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Dimercaptothiazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .
Scientific Research Applications
Dimercaptothiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound derivatives are used as additives in lubricants, corrosion inhibitors, and other industrial products
Mechanism of Action
The mechanism of action of dimercaptothiazol involves its ability to interact with various molecular targets. The compound’s sulfur and nitrogen atoms can form complexes with metal ions, which can inhibit or promote specific biochemical pathways. This property makes it useful in applications such as metal chelation therapy and as a catalyst in chemical reactions .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Thiadiazole: Another related compound with distinct reactivity and applications.
Uniqueness: Dimercaptothiazol is unique due to its dual sulfur and nitrogen content, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and versatile chemical reactivity .
Properties
CAS No. |
913737-05-0 |
|---|---|
Molecular Formula |
C3H3NS3 |
Molecular Weight |
149.3 g/mol |
IUPAC Name |
4-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
InChI Key |
KWBXQDNGHQLAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


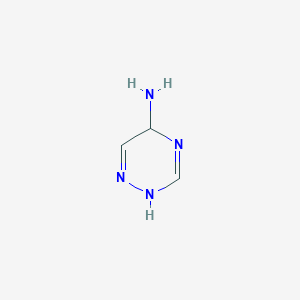
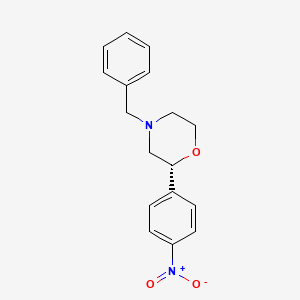
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
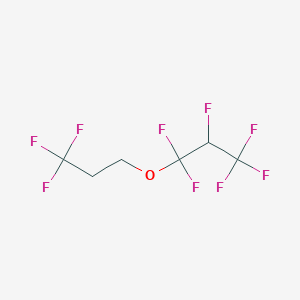
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
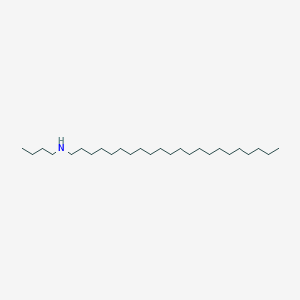
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
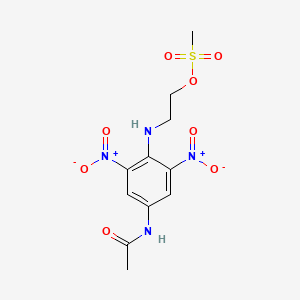
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)

